molecular formula C14H19NO3 B8422842 [4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-phenyl]-methanol

[4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-phenyl]-methanol

Cat. No.: B8422842
M. Wt: 249.30 g/mol
InChI Key: GIFWMUAXCIDBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-phenyl]-methanol is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]methanol

InChI

InChI=1S/C14H19NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,16H,5-11H2

InChI Key

GIFWMUAXCIDBNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (3.78 g, 100 mmol) was added in four portions to a stirred solution of 4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-benzaldehyde (4.94 g, 20 mmol) (Taylor, E. C., Skotnicki, J. S. Synthesis, 1981, 606) in methanol/tetrahydrofuran (1:1, 100 mL) at 0° C. and the resulting solution was stirred at 0° C. for 30 minutes and then at room temperature for 1 hour. Methylene chloride was added and the solution was washed with water and dried over sodium sulfate. The solvents were removed and the residue was solidified upon standing (5.0 g, 100%); 1H NMR (300 MHz, CDCl3) δ 1.84 (t, J=5.7 Hz, 4H), 3.33 (t, J=5.7 Hz, 4H), 3.99 (s, 4H), 4.59 (d, J=5.8 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 7.24 (d, J=8.7 Hz, 2H); MS (ES) m/z: 249.9 (MH+); HRMS Calcd. for C14H20NO3 (MH+): 250.1443. Found: 250.1434.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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